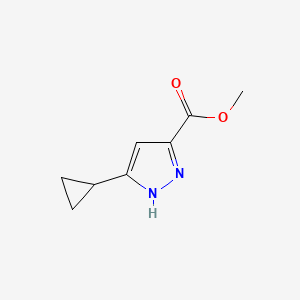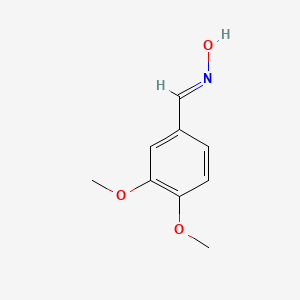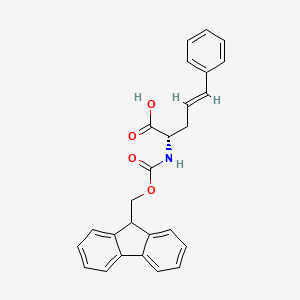
Fmoc-L-Styrylalanine
Descripción general
Descripción
Fmoc-L-Styrylalanine (Fmoc-L-Sta) is an amino acid derivative that has been used in a variety of research and industrial applications. It is a derivative of the amino acid L-alanine, which is a key component of proteins and other biological molecules. Fmoc-L-Sta has been used in peptide synthesis, as a reagent in organic synthesis, and as a fluorescent probe in biochemical studies.
Mecanismo De Acción
Target of Action
Fmoc-L-Styrylalanine primarily targets bacterial biofilms, specifically those formed by Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The compound’s action is particularly effective against these biofilms due to its surfactant properties .
Mode of Action
This compound interacts with its targets by reducing the components of the extracellular matrix (ECM) in the biofilm . This reduction affects the stability of the biofilm through direct interactions with ECM components or indirectly by reducing the bacterial cell population . The compound is also used as a protecting group for amines in chemical synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .
Biochemical Pathways
The biochemical pathways affected by this compound involve the disruption of bacterial biofilm formation. By reducing the components of the ECM, the compound interferes with the stability and integrity of the biofilm . This disruption prevents the biofilm from providing a protective environment for bacteria, thereby inhibiting their growth and proliferation .
Pharmacokinetics
A study has shown that the compound has favorable oral bioavailability and in-vivo tolerance . These properties suggest that this compound could potentially be used as a treatment for systemic infections .
Result of Action
The primary result of this compound’s action is the inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa . Not only does the compound prevent the formation of new biofilms, but it also eradicates already formed biofilms on surfaces . This dual action makes this compound a potent antibacterial agent .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Fmoc-L-Styrylalanine interacts with various biomolecules in biochemical reactions. It is used as a reactant in the preparation of peptides having antiangiogenic activity . The Fmoc group in this compound is base-labile, meaning it can be removed by a base, which is a crucial step in peptide synthesis .
Cellular Effects
This compound has shown antibacterial activity due to its surfactant properties . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels. At higher concentrations, this compound triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
It has been observed that this compound not only inhibits the biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, but also eradicates the already formed biofilms over the surface .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be fully investigated. It is known that the compound displayed favourable oral bioavailability and in-vivo tolerance .
Metabolic Pathways
It is known that this compound is used in the synthesis of peptides, which are involved in numerous metabolic pathways .
Transport and Distribution
It is known that this compound can enter cells and interact with intracellular components .
Subcellular Localization
Given its role in peptide synthesis, it is likely that it is found in the cytoplasm where protein synthesis occurs .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHHKMOLFNMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215190-24-2 | |
| Record name | Fmoc-L-Styrylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




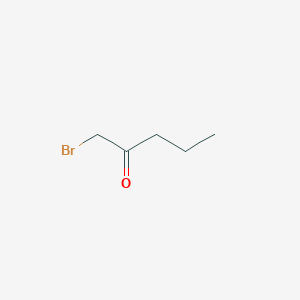

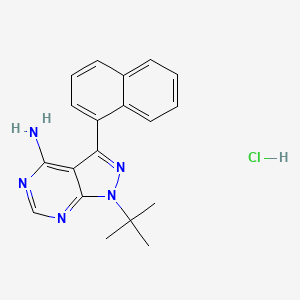
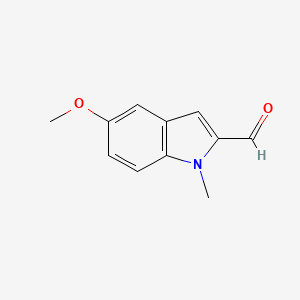


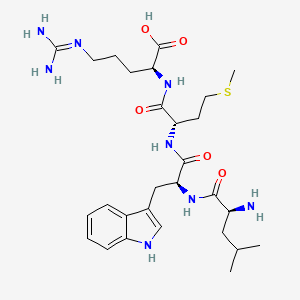
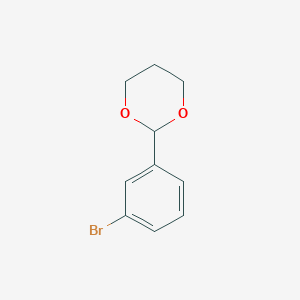
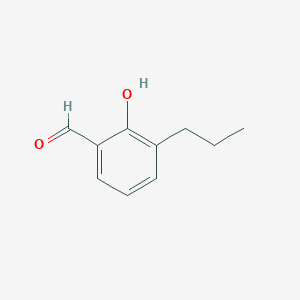
![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)
